molecular formula C7H5FN2O B1321970 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL CAS No. 651744-21-7

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL

Cat. No.: B1321970
CAS No.: 651744-21-7
M. Wt: 152.13 g/mol
InChI Key: GBGMQCVLBKJRKN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes and proteins. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and survival . The compound interacts with the kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules, including BCL-2, a protein involved in regulating apoptosis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, particularly in breast cancer cell lines . The compound influences cell signaling pathways by inhibiting FGFR activity, which in turn affects pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are crucial for cell survival and proliferation, and their inhibition leads to reduced cell growth and increased cell death. Additionally, this compound has been shown to affect gene expression and cellular metabolism, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to inhibit BCL-2, a protein that regulates apoptosis, thereby promoting cell death in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, making it suitable for long-term studies . Its degradation over extended periods can affect its efficacy and potency. In vitro studies have shown that the compound’s inhibitory effects on FGFRs and other biomolecules are sustained over time, leading to prolonged anti-cancer effects . In vivo studies have also demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer effects with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to maximize its efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its inhibitory effects on FGFRs and BCL-2 . The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, the compound’s effects on metabolic flux and metabolite levels have been observed, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its inhibitory effects on key signaling pathways . The compound’s localization within subcellular organelles further contributes to its overall mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL typically involves the reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate. The reaction is carried out under basic conditions, which facilitates the formation of the desired product . The specific steps include:

  • Dissolving 5-Hydroxy-7-azaindole in a suitable solvent.
  • Adding methyl 2,4-difluorobenzoate to the reaction mixture.
  • Stirring the mixture under basic conditions to promote the reaction.
  • Isolating and purifying the product through standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL has several applications in scientific research:

Comparison with Similar Compounds

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and positions of substitution, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMQCVLBKJRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, was prepared as follows. A. The procedure described in J. Org. Chem., 2000, 65, 1158-1174 was followed. A 350-mL oven-dried flask capped with a rubber septum was evacuated and filled with argon. The flask was charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine [20 g, 131 mmol, for preparation see Benoît, S.; Gingras, S. Processes for the preparation of antiviral 7-azaindole derivatives. U.S. Provisional Patent 60/367,401, 2003], sodium tert-butoxide (35.2 g, 367 mmol), Pd(OAc)2 (589 mg, 2.62 mmol), (o-biphenyl)PCy2 (1.83 g, 5.24 mmol) and evacuated and filled with argon. 1,4-dioxane (0.25 L) and N-allylamine (29 mL, 393 mmol) was added and argon was bubbled through the mixture for 20 minutes. The septum was replaced with a Teflon® screwcap, the flask was sealed and the mixture was heated at 100° C. for 16 h. The mixture was cooled to room temperature, diluted with ether (0.5 L), filtered through Celite® and concentrated in vacuo. The resulting oil was dissolved in dichloromethane (0.25 L), washed twice with water, dried, filtered and concentrated in vacuo to give allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine as a brown gum. 1H NMR (400 MHz, DMSO-d6) δ 11.10 (1H, br. s), 7.78 (1H, d, J=5.3Hz), 7.03 (1H, s), 6.73 (1H, t, J=5.8 Hz), 6.53 (1H, d, J=2.5 Hz), 6.04 (1H, t, J=5.5 Hz), 5.96-5.87 (1H, m), 5.22 (1H, ddd, J=1.8, 3.4, 17.2 Hz), 5.11 (1H, ddd, J=0.7, 1.8, 10.4 Hz), 3.86 (2H, m). LC/MS: m/z 174 (M+H)+. B. The procedure described in Tetrahedron Letters, 1998, 39, 1313-1316, was employed. A 0.5 L oven-dried round-bottom flask equipped with a condenser was evacuated and filled with argon. The flask was charged with allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine (22.69 g, 131 mmol), ethanol (262 mL), 10% palladium on carbon (15 g) and methanesulfonic acid (8.5 mL, 131 mmol). The mixture was heated at 105° C. for 72 h. The mixture was cooled to room temperature, filtered through Celite and concentrated in vacuo. The resulting oil was purified by SCX-silica column (300 g), by eluting methanol (3×500 mL) followed by a solution of 2M ammonia in methanol (3×500 mL) to give 1H-pyrrolo[2,3-b]pyridin-4-ylamine (13.15 g, 75% over two steps) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 11.02 (1H, br. s), 7.69 (1H, d, J=5.3 Hz), 7.01 (1H, d, J=3.3 Hz), 6.46 (1H, d, J=3.3 Hz), 6.10 (1H, d, J=5.3 Hz), 6.07 (2H, s). LC/MS m/z 134 (M+H)+. C. 1H-Pyrrolo[2,3-b]pyridin-4-ylamine (10.3 g, 77 mmol) was dissolved in a 48% wt. solution of tetrafluoroboric acid in water (155 mL). The mixture was cooled to 0° C. and sodium nitrite (5.87 g, 85.1 mmol) in water (15 mL) was added dropwise. The mixture was allowed to reach RT and stirred for 22 h. Ethyl acetate was added (500 mL), the mixture was cooled to 0° C., neutralized with solid sodium hydrogen carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×300 mL), the organic layers were combined and concentrated in vacuo. The resulting solid was triturated with 250 mL of ethyl acetate, filtered and the filtrate was washed with a solution of 1N sodium hydroxide (2×200 mL). The organic layer was dried, filtered and concentrated in vacuo to give 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4.67 g, 44%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 12.00 (1H, br. s), 8.20 (1H, dd, J=5.3, 8.4 Hz), 7.51 (1H, t, J=3.1 Hz), 6.94 (1H, dd, J=5.3, 10.4 Hz), 6.51 (1H, dd, J=2.1, 3.6 Hz), 6.07 (2H, s). LCMS: m/z 134 (M+H)+. D. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2 g, 14.7 mmol) was dissolved in THF (50 mL) and sodium hydride (60% in oil, 881 mg, 22.0 mmol) was added in small portions. After 30 minutes, chlorotriisopropylsilane (4.71 mL, 22.0 mmol) was added and stirred at 65° C. for 16 h. Ethyl acetate was added (100 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×100 mL) and the organic layers were combined, washed with water (150 mL), brine (150 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 1% ethyl acetate in hexane to give 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.16 g, 50%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.22 (1H, dd, J=5.6, 8.3 Hz), 7.51 (1H, d, J=3.6 Hz), 6.98 (1H, dd, J=4.1, 10.1 Hz), 6.69 (1H, d, J=3.5 Hz), 1.86 (3H, m), 1.06 (9H, s), 1.04 (9H, s). LC/MS: m/z 293 (M+H)+. E. The procedure described in J. Med. Chem., 1997, 40, 2674 was modified. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (213 mg, 0.73 mmol) was dissolved in THF (4.9 mL) and the mixture was cooled to −78° C. Sec-Butyllithium solution (1.10 M in THF, 1.46 mL, 1.61 mmol) was added dropwise and after 30 minutes, (R)-camphorsulfonyl oxaziridine (418 mg, 1.82 mmol) in tetrahydrofuran (2.5 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL) and the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 5% ethyl acetate in toluene to give the desired product. LC/MS: m/z 309 (M+H)+. F. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ol (207 mg, 0.67 mmol), THF (3.4 mL) and a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.01 mL, 1.01 mmol) were added and the mixture was stirred for 90 min. A solution of saturated ammonium chloride was added and the mixture was extracted with ethyl acetate (3×15 mL), the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 1% NH4OH: 7% methanol: 92% dichloromethane to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (60 mg, 59%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 11.62 (1H, s), 9.34 (1H, s), 7.95 (1H, d, J=10.3 Hz), 7.39 (1H, d, J=2.8 Hz), 6.38 (1H, dd, J=2.0, 3.2 Hz). LC/MS: m/z 153 (M+H)+.
Quantity
207 mg
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reactant
Reaction Step One
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1.01 mL
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reactant
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Quantity
3.4 mL
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Reaction Step One
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0 (± 1) mol
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